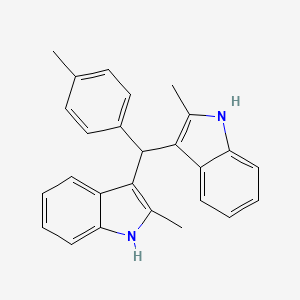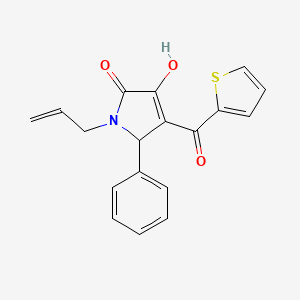![molecular formula C25H22N2O4 B15099463 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione](/img/structure/B15099463.png)
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphtho[2,3-b]furan-4,9-dione core, a methyl group at position 2, and a benzylpiperazinyl carbonyl group at position 3. Naphthoquinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-b]furan-4,9-diones can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production of naphtho[2,3-b]furan-4,9-diones typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions allows for the efficient and scalable production of these compounds under environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl and quinone positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, visible light, and various nucleophiles and oxidizing agents. The reaction conditions are typically mild, with reactions being carried out at room temperature or under mild heating.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives.
Scientific Research Applications
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the benzylpiperazinyl group may interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthoquinones and their derivatives, such as:
- 2-Hydroxy-1,4-naphthoquinone
- 2-Methyl-1,4-naphthoquinone
- 3-{[4-Benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione
Uniqueness
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is unique due to its specific structural features, including the presence of both a naphtho[2,3-b]furan-4,9-dione core and a benzylpiperazinyl carbonyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C25H22N2O4/c1-16-20(21-22(28)18-9-5-6-10-19(18)23(29)24(21)31-16)25(30)27-13-11-26(12-14-27)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3 |
InChI Key |
BXIZAWWMGFCWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15099385.png)
![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15099390.png)
![N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide](/img/structure/B15099395.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B15099409.png)

![(2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide](/img/structure/B15099420.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099424.png)

![2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B15099432.png)
![4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one](/img/structure/B15099444.png)
![3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B15099453.png)
![(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099461.png)
![6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15099466.png)
![8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole](/img/structure/B15099481.png)
